N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-methylpropanamide
Description
Properties
IUPAC Name |
N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4/c1-11(2)19(23)21-15-10-17-16(24-7-8-25-17)9-13(15)18(22)12-5-3-4-6-14(12)20/h3-6,9-11H,7-8H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJSADWYMYXJBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1C(=O)C3=CC=CC=C3Cl)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-methylpropanamide typically involves multiple steps, starting with the preparation of the core benzodioxin structure. The synthetic route often includes the following steps:
Formation of the Benzodioxin Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorobenzoyl Group: This step typically involves the acylation of the benzodioxin core using 2-chlorobenzoyl chloride in the presence of a base such as pyridine.
Attachment of the Methylpropanamide Group: The final step involves the amidation reaction where the benzodioxin intermediate is reacted with 2-methylpropanoyl chloride in the presence of a suitable base.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction controls.
Chemical Reactions Analysis
N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional analogs of N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-methylpropanamide, along with their properties and research findings:
Structural and Functional Differences
- Iodine’s larger atomic radius may enhance binding affinity in receptor-ligand interactions.
- Amide vs. Sulfonamide : The sulfonamide analog () lacks the benzoyl group but retains the 1,4-benzodioxin core. Its inactivity in antibacterial assays contrasts with the unverified activity of the target compound, suggesting the benzoyl moiety is critical for bioactivity.
- Scaffold Hopping: The [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol derivative () demonstrates that modifying the substituent position and functional group (methanol vs. propanamide) can shift biological targets (e.g., immunomodulation vs. antibacterial effects).
Biological Activity
N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-methylpropanamide is a synthetic compound with a complex molecular structure that has garnered attention in medicinal chemistry due to its biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C18H16ClNO4
- Molecular Weight : 345.8 g/mol
- InChI Key : KLJUHGRFRXJQEZ-UHFFFAOYSA-N
Structural Representation
The compound features a benzodioxin moiety linked to a chlorobenzoyl group, which significantly influences its biological activity. The presence of the chlorine atom enhances the compound's reactivity and binding affinity to target enzymes.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory activity against several enzymes:
- α-Glucosidase : This enzyme is crucial in carbohydrate metabolism. The compound's inhibition can potentially regulate blood sugar levels, making it a candidate for diabetes treatment.
- Acetylcholinesterase : Inhibition of this enzyme can lead to increased acetylcholine levels in the synaptic cleft, which may have therapeutic implications for neurodegenerative diseases like Alzheimer's.
The mechanism of action involves binding to specific active sites on target enzymes. Molecular docking studies suggest that the compound effectively fits into the active site of α-glucosidase, blocking substrate access and inhibiting its activity. Additionally, its structural similarity to known acetylcholinesterase inhibitors allows it to interact with cholinergic receptors.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide | C22H15BrClNO4 | Bromine instead of chlorine may alter binding dynamics. |
| N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide | C22H15FClNO4 | Fluorine's electronegativity changes electronic properties. |
| N-[7-(2-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide | C22H17ClNO4 | Methyl group may affect steric hindrance and solubility. |
Pharmacological Studies
Recent studies have highlighted the pharmacological potential of this compound:
- Diabetes Management : In vitro studies demonstrated significant inhibition of α-glucosidase activity at low concentrations, indicating its potential as an antidiabetic agent.
- Neuroprotective Effects : Animal models have shown that compounds similar to this one can improve cognitive function by inhibiting acetylcholinesterase activity.
Toxicity and Safety Profile
While promising in terms of efficacy, comprehensive toxicity studies are necessary to evaluate the safety profile of this compound. Preliminary assessments indicate low toxicity levels in animal models; however, further research is required to confirm these findings across different biological systems.
Q & A
Q. What synthetic strategies are recommended for the multi-step preparation of N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-methylpropanamide, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution and coupling reactions. Key reagents include sodium hydroxide or triethylamine to facilitate deprotonation and dichloromethane (DCM) /dimethylformamide (DMF) as solvents for improved reactant solubility. Post-synthetic purification via column chromatography followed by recrystallization in ethanol/water mixtures enhances purity (>95%). Reaction progress should be monitored using thin-layer chromatography (TLC) and confirmed via ¹H-NMR to detect intermediates .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C-NMR : Critical for verifying aromatic protons (δ 7.2–7.6 ppm) and carbonyl groups (δ ~170 ppm).
- ESI-MS : Validates molecular weight (e.g., m/z 465 [M−H]+) and fragmentation patterns.
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹).
Cross-referencing with synthetic intermediates ensures structural accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from assay conditions (pH, temperature) or compound purity. To address this:
Perform dose-response curves across multiple cell lines.
Validate purity via HPLC-UV/ELSD (>98%).
Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement.
Example: Inconsistent kinase inhibition data may require surface plasmon resonance (SPR) to measure direct binding kinetics .
Q. What experimental approaches are recommended for studying the compound’s interactions with cellular receptors or enzymes?
- Methodological Answer :
- SPR/ITC : Quantify binding affinity (KD) and thermodynamics (ΔH, ΔS).
- Molecular Docking Simulations : Use software like AutoDock Vina to predict binding poses, guided by X-ray crystallography data of homologous receptors.
- Fluorescence Polarization : Assess competitive displacement of fluorescent probes in real time.
These methods should be paired with mutagenesis studies to identify critical binding residues .
Q. How can researchers evaluate the compound’s stability under physiological conditions for in vivo studies?
- Methodological Answer : Conduct accelerated stability studies :
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, analyze degradation via LC-MS .
- Plasma Stability : Incubate with human/animal plasma, quantify parent compound using UHPLC-QTOF .
- Light/Temperature Sensitivity : Store aliquots under varied conditions (e.g., -20°C to 40°C, dark/UV-exposed) and monitor decomposition .
Data Analysis and Experimental Design
Q. What statistical frameworks are appropriate for analyzing dose-dependent toxicity data in preclinical models?
- Methodological Answer : Use nonlinear regression models (e.g., log-logistic, Hill equation) to calculate EC₅₀/LC₅₀ values. For outlier detection, apply Grubbs’ test or ROUT method . Pair with ANOVA for multi-group comparisons (e.g., control vs. treated cohorts). Data visualization via GraphPad Prism or R ggplot2 ensures reproducibility .
Q. How can researchers design experiments to probe structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Scaffold Modification : Synthesize analogs with substitutions at the 2-chlorobenzoyl or methylpropanamide groups.
- High-Throughput Screening (HTS) : Test analogs against target panels (e.g., kinase or GPCR arrays).
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate structural features with activity, validated by leave-one-out cross-validation .
Contradictory Data Resolution
Q. How should conflicting solubility or bioavailability data be addressed in pharmacokinetic studies?
- Methodological Answer :
- Solubility : Compare results from shake-flask method (aqueous buffer) vs. biorelevant media (FaSSIF/FeSSIF).
- Bioavailability : Use cannulated rodent models for absolute bioavailability calculations, ensuring consistent dosing (IV vs. oral).
- PBPK Modeling : Integrate in vitro data (Caco-2 permeability, microsomal stability) to predict in vivo outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
